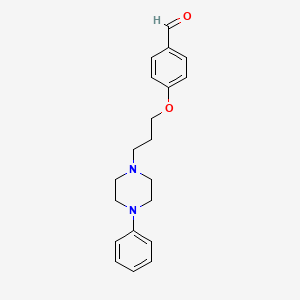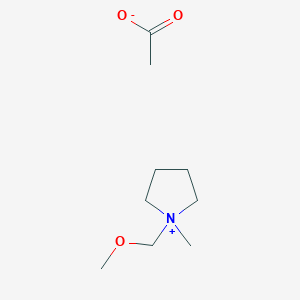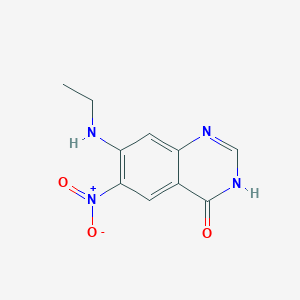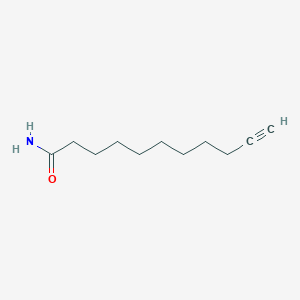
hexa-1,5-diene-2,3,4,5-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
hexa-1,5-diene-2,3,4,5-tetrol is a chiral carbohydrate derived from the dehydration of naturally occurring D-mannitol. This compound is known for its structural rigidity and unique bicyclic structure, which makes it an attractive scaffold for various synthetic applications. It is commercially available and has been widely used in different fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
hexa-1,5-diene-2,3,4,5-tetrol can be synthesized through several methods. One common synthetic route involves the acetalation of D-mannitol using acetone in the presence of zinc chloride as a catalyst. This reaction yields 1,2:5,6-di-O-isopropylidene-D-mannitol with high efficiency . Another method involves the use of cyclohexanone and boron trifluoride etherate to produce 1,2:5,6-Di-O-cyclohexylidene-D-mannitol . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.
Análisis De Reacciones Químicas
hexa-1,5-diene-2,3,4,5-tetrol undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
hexa-1,5-diene-2,3,4,5-tetrol has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of hexa-1,5-diene-2,3,4,5-tetrol involves its ability to act as a chiral scaffold, facilitating the formation of enantiomerically pure compounds. Its rigid bicyclic structure and the presence of hydroxyl groups at specific positions make it an ideal candidate for various synthetic transformations . The compound interacts with molecular targets through hydrogen bonding and other non-covalent interactions, influencing the pathways involved in the synthesis of target molecules .
Comparación Con Compuestos Similares
hexa-1,5-diene-2,3,4,5-tetrol can be compared with other similar compounds, such as:
1,43,6-Dianhydro-D-sorbitol: Another bicyclic carbohydrate with similar structural features but different reactivity and applications.
1,25,6-Di-O-isopropylidene-D-mannitol: A derivative of this compound used in similar synthetic applications.
1,25,6-Diacetone-D-mannitol: A compound with similar acetalation properties but different industrial uses.
The uniqueness of this compound lies in its high stability, ease of synthesis, and versatility in various applications, making it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C6H10O4 |
|---|---|
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
hexa-1,5-diene-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H10O4/c1-3(7)5(9)6(10)4(2)8/h5-10H,1-2H2 |
Clave InChI |
PICUSLXKOFIWAJ-UHFFFAOYSA-N |
SMILES canónico |
C=C(C(C(C(=C)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1h-Indole,3-[2-(4-phenoxy-1-piperidinyl)ethyl]-](/img/structure/B8485276.png)



![(5R,7S,Z)-4-(Cyclohexylimino)-1-(3-fluorophenyl)-7-methyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B8485319.png)

![3-(1-methyl-1H-benzo[d]imidazol-6-yl)phenol](/img/structure/B8485333.png)




